

Ivermectin EP Impurity H physical and chemical properties

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Compound of Interest

Compound Name: Ivermectin EP Impurity H

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An In-depth Technical Guide to Ivermectin EP Impurity H

This technical guide provides a comprehensive overview of the physical and chemical properties of **Ivermectin EP Impurity H**, a known impurity of the broad-spectrum antiparasitic agent, Ivermectin. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its characteristics and the analytical methodologies for its isolation and identification.

Chemical and Physical Properties

Ivermectin EP Impurity H, also known by its chemical name 4'-O-De(2,6-dideoxy-3-O-methyl- α -L-arabino-hexopyranosyl)-5-O-demethyl-22,23-dihydroavermectin A1a, is a significant related substance of Ivermectin.[1][2] It is also referred to as Ivermectin B1a Mono-Sugar Derivative.[2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of **Ivermectin EP Impurity H**

Property	Value	Reference(s)
Chemical Name	4'-O-De(2,6-dideoxy-3-O-methyl- α -L-arabino-hexopyranosyl)-5-O-demethyl-22,23-dihydroavermectin A1a	[1][2]
Synonyms	Ivermectin B1a Mono-Sugar Derivative	[2]
CAS Number	71837-27-9	[1][3]
Molecular Formula	C41H62O11	[1][3]
Molecular Weight	730.92 g/mol	[4]
Appearance	White to Off-White Solid	
Melting Point	>134°C	
Solubility	Soluble in Methanol (USP/EP Diluent)	[4]
Storage	Store at -20°C under an inert atmosphere	[4]

Experimental Protocols

The isolation and characterization of **Ivermectin EP Impurity H** require specific analytical techniques. The following sections detail the methodologies for high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy, based on established methods for Ivermectin and its related impurities.

Isolation by Preparative High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for the isolation of Ivermectin impurities, which can be adapted for **Ivermectin EP Impurity H**.

Objective: To isolate **Ivermectin EP Impurity H** from a bulk sample of Ivermectin for further characterization.

Instrumentation and Materials:

- Preparative HPLC system with a UV detector
- Column: Phenomenex Luna C18 (250 mm x 10 mm ID, 5 μ m) or equivalent
- Mobile Phase: Water and Acetonitrile
- Sample: Ivermectin bulk material
- Solvents: HPLC-grade methanol, acetonitrile, and water
- Rotary evaporator
- High vacuum pump

Procedure:

- Sample Preparation: Dissolve approximately 500 mg of the Ivermectin bulk drug in 10 mL of methanol.[5]
- Chromatographic Conditions:
 - Set the mobile phase composition to an appropriate ratio of water and acetonitrile (e.g., 30:70 v/v) to achieve separation of Impurity H from other components.[5]
 - Set the flow rate appropriate for the preparative column.
 - Set the UV detection wavelength to 245 nm and 280 nm.[5]
- Injection and Fraction Collection:
 - Inject a suitable volume of the prepared sample onto the preparative HPLC column (e.g., 3 mL).[5]

- Monitor the chromatogram and collect the fraction corresponding to the retention time of **Ivermectin EP Impurity H**.
- Post-Isolation Processing:
 - Concentrate the collected fractions using a rotary evaporator to remove the mobile phase solvents.
 - Further dry the isolated impurity under a high vacuum to remove any residual solvent.
- Purity Confirmation:
 - Re-inject a small amount of the isolated fraction into an analytical HPLC system to confirm its purity.

Identification and Characterization

Objective: To identify and quantify **Ivermectin EP Impurity H** in a sample.

Instrumentation and Materials:

- Analytical HPLC system with a UV or photodiode array (PDA) detector
- Column: Zorbax Extend-C18 (150 mm × 4.6 mm i.d., 3.5-μm particle size) or equivalent
- Mobile Phase A: Water
- Mobile Phase B: Acetonitrile/Methanol (85/15, v/v)
- Sample: Ivermectin sample or isolated Impurity H
- Solvents: HPLC-grade methanol, acetonitrile, and water

Procedure:

- Sample Preparation: Dissolve a known concentration of the sample in the mobile phase or a suitable solvent.
- Chromatographic Conditions:

- Use a gradient elution program to ensure the separation of all related substances.
- Set the flow rate to 1.5 mL/min.[6]
- Maintain the column temperature at 30 °C.[6]
- Set the UV detection wavelength to 245 nm.[6]
- Data Analysis:
 - Identify the peak corresponding to **Ivermectin EP Impurity H** based on its retention time relative to a reference standard.
 - Quantify the impurity by comparing its peak area to that of a reference standard of known concentration.

Objective: To confirm the molecular weight and elucidate the fragmentation pattern of **Ivermectin EP Impurity H**.

Instrumentation:

- Liquid Chromatography-Mass Spectrometry (LC-MS) system, preferably with a high-resolution mass analyzer (e.g., Orbitrap or TOF).

Procedure:

- Sample Infusion: Introduce the purified sample of **Ivermectin EP Impurity H** into the mass spectrometer via direct infusion or through an LC system.
- Ionization: Use a suitable ionization technique, such as Electrospray Ionization (ESI) in positive ion mode.
- Mass Analysis:
 - Acquire the full scan mass spectrum to determine the accurate mass of the molecular ion ($[M+H]^+$ or $[M+Na]^+$).

- Perform tandem MS (MS/MS) experiments to obtain the fragmentation pattern. This involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
- Data Interpretation:
 - Compare the accurate mass of the molecular ion with the calculated theoretical mass of C₄₁H₆₂O₁₁.
 - Analyze the fragmentation pattern to confirm the structure of the impurity.

Objective: To obtain detailed structural information and confirm the chemical structure of **Ivermectin EP Impurity H**.

Instrumentation and Materials:

- High-field NMR spectrometer (e.g., 400 MHz or higher)
- NMR tubes
- Deuterated solvents (e.g., Chloroform-d, Methanol-d₄)
- Purified sample of **Ivermectin EP Impurity H**

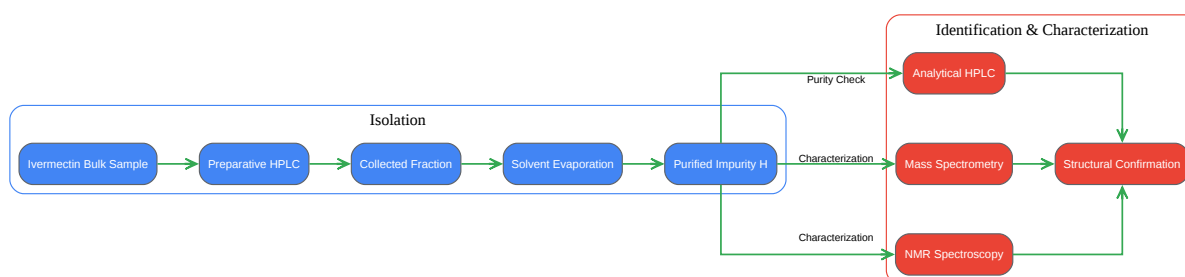
Procedure:

- Sample Preparation: Dissolve an adequate amount of the purified impurity in a suitable deuterated solvent.
- NMR Experiments: Acquire a series of NMR spectra, including:
 - 1D NMR: ¹H NMR and ¹³C NMR to observe the proton and carbon environments.
 - 2D NMR:
 - COSY (Correlation Spectroscopy): To identify proton-proton couplings within the molecule.

- HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for assembling the molecular structure.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.
- Data Analysis:
 - Assign all proton and carbon signals by analyzing the chemical shifts, coupling constants, and correlations observed in the 1D and 2D NMR spectra.
 - Compare the obtained spectral data with known data for Ivermectin and related structures to confirm the identity of **Ivermectin EP Impurity H**.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and identification of **Ivermectin EP Impurity H**.



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Caption: Workflow for the isolation and structural elucidation of **Ivermectin EP Impurity H**.

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